molecular formula C25H37NO5S B593553 MCTR3 CAS No. 1784701-63-8

MCTR3

Cat. No.: B593553
CAS No.: 1784701-63-8
M. Wt: 463.6
InChI Key: GIIVKOKEBBFSDI-FTVGPXKWSA-N
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Description

Maresin Conjugates in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator synthesized from docosahexaenoic acid in macrophages. It plays a crucial role in promoting tissue regeneration and resolving inflammation.

Mechanism of Action

Target of Action

MCTR3, also known as Maresin Conjugate in Tissue Regeneration 3, primarily targets monocytes . It reprograms these cells to upregulate Arginase-1 , a key enzyme involved in the urea cycle and the production of polyamines and proline, which are crucial for cell proliferation and tissue repair .

Mode of Action

this compound interacts with its target cells, the monocytes, and induces a reprogramming process . This reprogramming leads to an upregulation of Arginase-1 . The upregulated Arginase-1 then mediates the joint reparative and pro-resolving activities of the monocytes .

Biochemical Pathways

this compound is part of a family of evolutionarily conserved chemical signals known as Maresin Conjugates in Tissue Regeneration (MCTR) . These signals orchestrate host responses to promote tissue regeneration and resolution of infections . This compound is produced from endogenous substrate by E. coli activated human macrophages . It has been identified in sepsis patients and has been shown to accelerate tissue regeneration in planaria .

Pharmacokinetics

coli

Result of Action

this compound has potent actions in promoting tissue regeneration and resolving infections . It dose-dependently accelerates tissue regeneration in planaria . When administered at the onset or peak of inflammation, this compound promotes the resolution of E. coli infections in mice . It increases bacterial phagocytosis by exudate leukocytes, limits neutrophil infiltration, promotes efferocytosis, and reduces eicosanoids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorscoli), the state of the immune system, and the overall health status of the individual can influence the production and effectiveness of this compound

Biochemical Analysis

Preparation Methods

MCTR3 is synthesized through a series of enzymatic reactions starting from docosahexaenoic acid. The process involves the oxidation of docosahexaenoic acid to maresin 1, which is then converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C 4 synthase. MCTR1 is further converted to MCTR2 by γ-glutamyl transferase, and finally, MCTR2 is converted to this compound by dipeptidase .

Chemical Reactions Analysis

MCTR3 undergoes various chemical reactions, including oxidation and conjugation. It is produced from endogenous substrates by E. coli-activated human macrophages . The major products formed from these reactions include maresin 1, MCTR1, and MCTR2. Common reagents and conditions used in these reactions include glutathione S-transferase, γ-glutamyl transferase, and dipeptidase .

Comparison with Similar Compounds

MCTR3 is part of a family of compounds known as maresin conjugates in tissue regeneration, which also includes MCTR1 and MCTR2. These compounds share similar functions in promoting tissue regeneration and resolving inflammation. this compound has been shown to possess more potent actions compared to MCTR1 and MCTR2 . Other similar compounds include protectins and resolvins, which are also specialized pro-resolving mediators derived from omega-3 fatty acids .

Properties

CAS No.

1784701-63-8

Molecular Formula

C25H37NO5S

Molecular Weight

463.6

InChI

InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21?,22-,23+/m0/s1

InChI Key

GIIVKOKEBBFSDI-FTVGPXKWSA-N

SMILES

O[C@@H](C/C=CC/C=CCC)[C@H](SC[C@H](N)C(O)=O)/C=C/C=C/C=CC/C=CCCC(O)=O

Synonyms

13-cysteinyl-14-hydroxy-Docosahexaenoic Acid; Maresin Conjugates in Tissue Regeneration 3; Maresin Sulfido Conjugate 3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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